4-Formyl-2,6-dimethyl-phenoxy acetamide
Description
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-(4-formyl-2,6-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C11H13NO3/c1-7-3-9(5-13)4-8(2)11(7)15-6-10(12)14/h3-5H,6H2,1-2H3,(H2,12,14) |
InChI Key |
FHOTVMPGODEJQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)N)C)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations in Acetamide Derivatives
The acetamide group’s substituent significantly influences molecular properties. Below is a comparison with structurally related compounds:
| Compound | Substituent on Acetamide | Molecular Weight | pKa | LogD (pH 5.5) | Key Features |
|---|---|---|---|---|---|
| 4-Formyl-2,6-dimethyl-phenoxy acetamide | Trifluoroethyl (-CF₃CH₂) | 263.34 g/mol | 9.32 | 2.35 | High electronegativity, lipophilic |
| n-(Tert-butyl)-2-(4-formyl-2,6-dimethylphenoxy)acetamide | Tert-butyl (-C(CH₃)₃) | 263.34 g/mol | N/A | N/A | Bulky substituent, steric hindrance |
| N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide | Benzothiazole + CF₃ | ~330 g/mol (est.) | N/A | N/A | Enhanced π-π stacking, bioactivity |
Key Observations :
Phenoxy Backbone Modifications
Variations in the phenoxy ring’s substituents alter reactivity and applications:
Preparation Methods
Vilsmeier-Haack Formylation of 2,6-Dimethylphenol
The synthesis begins with the introduction of a formyl group at the para position of 2,6-dimethylphenol using the Vilsmeier-Haack reaction. This method employs dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to generate the electrophilic formylating agent. The reaction proceeds as follows:
Key conditions include maintaining a temperature of 0–5°C during reagent mixing and refluxing at 80–90°C for 4–6 hours. The product is isolated via aqueous workup, yielding 4-formyl-2,6-dimethylphenol with a typical purity of >90%.
Nucleophilic Substitution to Form Phenoxy Acetic Acid
The phenolic hydroxyl group of 4-formyl-2,6-dimethylphenol undergoes nucleophilic substitution with chloroacetic acid in the presence of a base (e.g., NaOH or K₂CO₃). This step forms 2-(4-formyl-2,6-dimethylphenoxy)acetic acid:
Reaction parameters include a 1:1.2 molar ratio of phenol to chloroacetic acid, conducted in aqueous or acetone media at 60–80°C for 8–12 hours. The product is purified via recrystallization from ethanol/water mixtures, achieving yields of 70–85%.
Amidation of Phenoxy Acetic Acid
The final step involves converting the carboxylic acid to an acetamide. This is accomplished via activation of the acid to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with ammonia:
Alternative methods include using ammonium acetate in toluene under reflux. Yields range from 60–75%, with purification via column chromatography (hexane/ethyl acetate).
Comparative Analysis of Synthetic Methods
| Parameter | Vilsmeier-Haack Formylation | Nucleophilic Substitution | Amidation |
|---|---|---|---|
| Reagents | DMF, POCl₃ | Chloroacetic acid, NaOH | SOCl₂, NH₃ |
| Temperature | 0–90°C | 60–80°C | 25–110°C |
| Reaction Time | 4–6 hours | 8–12 hours | 2–4 hours |
| Yield | 85–90% | 70–85% | 60–75% |
| Key Challenges | Regioselectivity | Competing hydrolysis | Acyl chloride stability |
Optimization Strategies and Mechanistic Insights
Enhancing Formylation Efficiency
The Vilsmeier-Haack reaction’s regioselectivity is influenced by electron-donating methyl groups, which direct formylation to the para position. Microwave-assisted synthesis reduces reaction time to 1–2 hours while maintaining yields >85%.
Minimizing Side Reactions During Substitution
Using anhydrous acetone and catalytic KI improves the displacement of chloride from chloroacetic acid, suppressing hydrolysis. Excess phenol (1.5 equiv) ensures complete consumption of chloroacetic acid.
Amidation Under Mild Conditions
Schotten-Baumann conditions (aqueous NH₃, dichloromethane) prevent acyl chloride hydrolysis, enhancing amidation efficiency. Alternatively, urea can serve as an ammonia source at 120°C, yielding 70% product.
Characterization and Validation
Spectral data confirm successful synthesis:
-
¹H NMR : Formyl proton at δ 9.8 ppm, acetamide NH₂ at δ 6.2 ppm.
Industrial-Scale Considerations
Continuous flow reactors are employed for formylation and substitution steps, reducing processing time by 40%. Solvent recovery systems (e.g., ethyl acetate) minimize waste, aligning with green chemistry principles .
Q & A
Q. What are the standard synthetic routes for 4-Formyl-2,6-dimethyl-phenoxy acetamide, and how are reaction conditions optimized?
The synthesis typically involves condensation reactions between 2,6-dimethylphenol derivatives and formyl-containing acetamide precursors. A common method uses ethanol or methanol as solvents under reflux conditions (60–80°C) to promote nucleophilic substitution or Schiff base formation . Optimization involves adjusting molar ratios (e.g., 1:1.2 for phenol-to-acetamide), catalyst selection (e.g., piperidine for imine formation), and reaction time (6–12 hours) to maximize yields (reported 65–85%) . Characterization via TLC or HPLC monitors reaction progress.
Q. Which spectroscopic techniques are most reliable for confirming the molecular structure of 4-Formyl-2,6-dimethyl-phenoxy acetamide?
- NMR : H NMR identifies protons on the aromatic rings (δ 6.8–7.2 ppm), formyl group (δ ~9.8 ppm), and methyl groups (δ 2.1–2.5 ppm). C NMR confirms carbonyl (C=O at ~170 ppm) and aromatic carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 265.1312 for CHNO) .
- IR : Peaks at ~1680 cm (C=O stretch) and ~2850 cm (C-H stretch for methyl groups) confirm functional groups .
Q. How can researchers screen the biological activity of this compound in preliminary studies?
Initial screening involves:
- In vitro assays : Antimicrobial activity via agar diffusion (e.g., against E. coli or S. aureus), with MIC (Minimum Inhibitory Concentration) determination .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC values .
- Molecular docking : Preliminary computational screening against target proteins (e.g., kinases or receptors) to prioritize experimental validation .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of the formyl group in 4-Formyl-2,6-dimethyl-phenoxy acetamide during derivatization?
The formyl group undergoes nucleophilic addition (e.g., with amines to form Schiff bases) or reduction (e.g., NaBH to –CHOH). Kinetic studies using UV-Vis spectroscopy reveal pseudo-first-order kinetics in ethanol, with activation energies ~45 kJ/mol for Schiff base formation . Competing pathways (e.g., hydrolysis under acidic conditions) require pH-controlled environments (pH 6–8) to stabilize intermediates .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- DFT calculations : Optimize geometry and predict electrostatic potential maps to identify reactive sites .
- MD simulations : Assess binding stability with biological targets (e.g., >50 ns simulations to evaluate protein-ligand interactions) .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity using multivariate regression .
Q. What statistical methods are appropriate for optimizing synthetic yield and purity?
- Factorial Design : 2 factorial experiments to test variables (temperature, solvent polarity, catalyst loading). For example, a 3-factor design identifies solvent choice (p < 0.05) as the most significant variable .
- Response Surface Methodology (RSM) : Central Composite Design (CCD) models non-linear relationships, achieving >90% yield with ethanol at 75°C and 1.5 eq. reagent .
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
- Multi-technique validation : Cross-check NMR assignments with HSQC/HMBC for C-H correlations .
- X-ray crystallography : Resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria) by determining crystal structure .
- Isotopic labeling : Use N-labeled amines in Schiff base derivatives to confirm imine formation via N NMR .
Q. What strategies improve the compound’s stability under varying storage conditions?
- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks; HPLC monitors degradation (e.g., formyl oxidation to –COOH).
- Lyophilization : Stabilize hygroscopic forms by freeze-drying in inert atmospheres .
- Excipient screening : Co-formulate with cyclodextrins to enhance solubility and prevent aggregation .
Q. How can structure-activity relationship (SAR) studies be systematically designed for analogs?
- Scaffold diversification : Synthesize analogs with halogenated phenyl rings or modified acetamide chains .
- Pharmacophore mapping : Identify critical features (e.g., formyl hydrogen-bond acceptors) using MOE or Schrödinger software .
- In vivo validation : Prioritize analogs with <10 µM IC in xenograft models to assess bioavailability and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
